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Compound of Interest

Compound Name: CC-401 hydrochloride

Cat. No.: B2653734 Get Quote

For Immediate Release

This whitepaper provides a comprehensive technical overview of the potential therapeutic

targets of CC-401 hydrochloride, a dual inhibitor of c-Jun N-terminal kinase (JNK) and Dual-

specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B). This document is

intended for researchers, scientists, and drug development professionals interested in the

mechanism of action and therapeutic applications of this compound.

Executive Summary
CC-401 hydrochloride is a second-generation, ATP-competitive small molecule inhibitor that

has demonstrated activity against key signaling pathways implicated in cancer and metabolic

diseases. Initially developed as a potent inhibitor of all three JNK isoforms, subsequent

research has revealed its significant inhibitory activity against DYRK1A and DYRK1B. This

dual-targeting capability positions CC-401 as a versatile tool for investigating cellular processes

regulated by these kinases and as a potential therapeutic agent in various disease contexts.

Preclinical studies have highlighted its potential in sensitizing cancer cells to chemotherapy and

promoting β-cell replication. However, a Phase 1 clinical trial in high-risk myeloid leukemia was

terminated for undisclosed reasons. This guide will delve into the molecular targets,

mechanism of action, and preclinical findings related to CC-401 hydrochloride.
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CC-401 hydrochloride exerts its biological effects by competitively binding to the ATP-binding

pocket of its target kinases, thereby inhibiting their phosphotransferase activity.

c-Jun N-terminal Kinase (JNK) Inhibition
CC-401 is a potent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), which are key

components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The

JNK pathway is activated in response to various cellular stresses and plays a crucial role in

apoptosis, inflammation, and cellular proliferation.[4]

Dual-specificity tyrosine-phosphorylation-regulated
kinase 1A/B (DYRK1A/B) Inhibition
More recent studies have identified DYRK1A and DYRK1B as significant targets of CC-401.[5]

These kinases are involved in a wide range of cellular processes, including cell cycle

regulation, neuronal development, and β-cell proliferation.[5] The inhibition of DYRK1A/B by

CC-401 has been shown to promote β-cell replication, suggesting a potential therapeutic

application in diabetes.[5]

Quantitative Data on Inhibitory Activity
The potency of CC-401 hydrochloride against its primary targets has been quantified in

various in vitro assays.
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Target Assay Type Potency (Ki) Potency (IC50) References

JNK (pan) Kinase Assay 25 to 50 nM 25-50 nM [3][6][7]

DYRK1A Kinase Assay Not Reported 370 nM

DYRK1B Kinase Assay Not Reported 80 nM

p38α MAPK Kinase Assay

>40-fold

selective over

JNK

Not Reported [3][8]

MAPKAPK2 Kinase Assay Not Reported Not Reported [8]

Other Kinases Kinase Assay

>40-fold

selective over

JNK

Not Reported [3]

Key Preclinical Findings and Experimental
Protocols
CC-401 has been evaluated in various preclinical models, demonstrating its potential in

oncology and regenerative medicine.

Oncology
In oncology, CC-401 has been shown to sensitize colon cancer cells to DNA-damaging agents,

particularly under hypoxic conditions.[9]

Cell Lines: HT29, SW620, and HCT116 human colon cancer cell lines.[9]

Methodology: Cells were treated with CC-401 in combination with chemotherapeutic agents

such as oxaliplatin, SN-38, and 5-FU under both normoxic and hypoxic conditions. The

effects on cell viability and DNA damage were assessed.[9]

Key Findings: CC-401 demonstrated synergistic effects with chemotherapy in HT29 and

SW620 cells, leading to increased DNA damage.[6][9]

Animal Model: Mice bearing HT29-derived tumor xenografts.[9]
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Methodology: Mice were treated with CC-401 alone or in combination with bevacizumab

and/or oxaliplatin. Tumor growth was monitored over time.[9]

Key Findings: The combination of CC-401 with bevacizumab and oxaliplatin resulted in a

greater delay in tumor growth compared to the treatments alone.[9]

Beta-Cell Replication
CC-401 has been identified as an inducer of β-cell replication, a potentially significant finding

for the treatment of diabetes.[5]

Cell Source: Purified rat β-cells and human islets.[5]

Methodology: Islets were treated with CC-401, and β-cell replication was assessed by

measuring BrdU incorporation.[5]

Key Findings: CC-401 treatment significantly increased β-cell replication in both rat and

human islets.[5] The half-maximal effective concentration (EC50) for inducing rat β-cell

replication was 5.2 ± 0.8 µM.[5]

Animal Model: Rats.

Methodology: Rats were administered 25 mg/kg/day of CC-401 intraperitoneally for 7 days.

Pancreatic sections were analyzed for β-cell replication.[5]

Key Findings: CC-401 treatment led to a significant increase in β-cell replication in treated

rats compared to vehicle-treated animals (8.1% ± 3% vs 4.3% ± 0.5%).[5]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by CC-401 and a general

workflow for its evaluation.
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Figure 1. Simplified JNK Signaling Pathway and the inhibitory action of CC-401.
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Figure 2. Proposed mechanism of CC-401-induced β-cell replication via DYRK1A/B inhibition.
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Figure 3. General experimental workflow for the preclinical evaluation of CC-401.
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Clinical Development and Future Directions
A Phase 1 clinical trial (NCT00126893) was initiated to evaluate the safety, pharmacokinetics,

and pharmacodynamics of CC-401 in subjects with high-risk myeloid leukemia.[10][11]

However, this trial was terminated.[12][13] The reasons for the termination have not been

publicly disclosed.

Despite the halt in its clinical development for leukemia, the discovery of CC-401's potent

activity on DYRK1A/B opens new avenues for research, particularly in the context of diabetes

and other conditions where β-cell regeneration is desirable. Further investigation into the

selectivity profile of CC-401 and its derivatives, along with a deeper understanding of the

downstream effects of dual JNK and DYRK1A/B inhibition, will be crucial for realizing its full

therapeutic potential. The development of more selective DYRK1A/B inhibitors, inspired by the

structure of CC-401, could also be a promising strategy for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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